Norathyriol
Overview
Description
Synthesis Analysis
Norathyriol has been synthesized through different methods. One approach involves a three-step sequence from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene, involving Friedel–Crafts acylation with cyclization and demethylation, achieving approximately 70% yield (Qi‐xue Qin et al., 2013). Another efficient synthesis utilizes Pd(II) as a catalyst under mild conditions, highlighting simplicity and shorter reaction times (Qi‐xue Qin et al., 2014).
Molecular Structure Analysis
Norathyriol's molecular structure has been extensively studied, revealing its interactions with cellular targets. For example, its binding to ERK2, a key kinase in the MAPK signaling pathway, has been confirmed through crystal structural analysis, indicating a direct inhibition mechanism that contributes to its chemopreventive effects against cancer (Jixia Li et al., 2012).
Chemical Reactions and Properties
Norathyriol exhibits significant biological activities, such as inhibiting the respiratory burst in rat neutrophils by targeting protein kinase C, indicating its potential as a therapeutic agent (J. P. Wang et al., 1997). Additionally, it has been shown to inhibit PTP1B, suggesting its usefulness in managing conditions like obesity and insulin resistance (Hanying Ding et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the practical application of Norathyriol. While specific studies on these properties are less commonly reported in available literature, the compound's synthesis and structural analyses imply significant solubility in organic solvents and stability under various conditions, facilitating its use in biological studies and potential pharmaceutical applications.
Chemical Properties Analysis
Norathyriol's chemical properties, like antioxidant activity, have been explored through theoretical studies, showing its efficacy in scavenging free radicals due to specific hydroxyl groups, highlighting its potential as an antioxidant agent (Chun-yuan Hou, 2014). Moreover, its dual action as a uricosuric agent and xanthine oxidase inhibitor presents a promising avenue for hyperuricemia treatment (Hua Lin et al., 2019).
Scientific Research Applications
Field
Application
Norathyriol has been implicated in research related to Alzheimer’s disease . People who carry two copies of the APOE4 gene are virtually guaranteed to develop Alzheimer’s and face symptoms at an earlier age .
Method
Researchers studied more than 3,000 donated brains from the U.S. National Alzheimer’s Coordinating Center, as well as biological and clinical data on more than 10,000 individuals from three countries .
Results
By age 65, at least 95% of people with two copies of APOE4 had abnormal levels of an Alzheimer’s-related protein called beta amyloid in their spinal fluid, and 75% had positive brain scans for amyloid .
PTP1B Inhibition
Field
Application
Norathyriol is a potent PTP1B inhibitor with good cell permeability and oral availability . PTP1B acts as a therapeutic target for type 2 diabetes .
Method
In vitro studies were conducted with Norathyriol (2.5 - 10 μM, 0.625 - 2.5 μM), mangiferin (10 - 40 μM, 2.5 - 10 μM) or rosiglitazone (20 μM) and/or 0.05 nM insulin for 24 h .
Results
Norathyriol and mangiferin treatment alone increased the glucose consumption 61.9 and 56.3%, respectively, in L6 myotubes and made additional increasing with 0.05 nM insulin .
α-Glucosidase Inhibition
Field
Application
Norathyriol is a natural metabolite of Mangifera that inhibits α-glucosidase in a noncompetitive manner . This could be beneficial in managing postprandial hyperglycemia in diabetes mellitus .
Method
The inhibition of α-glucosidase by Norathyriol was studied in vitro .
Results
Norathyriol inhibits α-glucosidase with an IC50 of 3.12 μM .
PPAR Inhibition
Field
Application
Norathyriol inhibits PPARα, PPARβ, and PPARγ . These receptors play crucial roles in the regulation of metabolic and inflammatory processes .
Method
The inhibition of PPARs by Norathyriol was studied in vitro .
Results
Norathyriol inhibits PPARα, PPARβ, and PPARγ with IC50s of 92.8 µM, 102.4 µM, and 153.5 µM, respectively .
Antioxidant Activity
Field
Application
Norathyriol has been found to possess antioxidant activity . This could be beneficial in preventing oxidative stress-related diseases .
Method
The antioxidant activity of Norathyriol was studied in vitro .
Results
Norathyriol showed significant antioxidant activity in the assays .
Skin Cancer Prevention
Field
Application
Norathyriol has been found to suppress skin cancers induced by solar ultraviolet radiation .
Method
The study involved in vitro cell growth in mouse skin epidermal JB6 P+ cells and mouse skin tumorigenesis assays .
Results
Norathyriol significantly suppressed solar UV-induced skin carcinogenesis .
Antihyperuricemic Agent
Field
Application
Norathyriol has been reported to act as an antihyperuricaemic agent .
Results
While specific results are not provided, it is suggested that Norathyriol has potential as a treatment for hyperuricemia .
Hepatic Lipid Metabolic Disorder Treatment
Field
Application
Norathyriol has been found to work against hepatic lipid metabolic disorder .
Results
While specific results are not provided, it is suggested that Norathyriol has potential as a treatment for hepatic lipid metabolic disorder .
Safety And Hazards
Norathyriol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
Future Directions
properties
IUPAC Name |
1,3,6,7-tetrahydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188901 | |
Record name | Norathyriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norathyriol | |
CAS RN |
3542-72-1 | |
Record name | Norathyriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norathyriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norathyriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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